molecular formula C7H9BrN2O2S B13537627 2-amino-5-bromo-N-methylbenzenesulfonamide

2-amino-5-bromo-N-methylbenzenesulfonamide

Cat. No.: B13537627
M. Wt: 265.13 g/mol
InChI Key: PLHUTOMHTULABV-UHFFFAOYSA-N
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Description

2-amino-5-bromo-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H9BrN2O2S. It is a derivative of benzenesulfonamide, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-N-methylbenzenesulfonamide typically involves the bromination of N-methylbenzenesulfonamide followed by the introduction of an amino group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl or alkoxy derivatives, while oxidation and reduction reactions can produce nitro or amine derivatives .

Scientific Research Applications

2-amino-5-bromo-N-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-N-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the specific derivative or conjugate used in the research .

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-methylbenzenesulfonamide: Similar structure but lacks the bromine atom.

    2-methylbenzenesulfonamide: Lacks both the amino and bromine groups.

    5-bromo-2-methylbenzenesulfonamide: Lacks the amino group.

Uniqueness

2-amino-5-bromo-N-methylbenzenesulfonamide is unique due to the presence of both the amino and bromine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

2-amino-5-bromo-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3

InChI Key

PLHUTOMHTULABV-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Br)N

Origin of Product

United States

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